N4,N4-dimethyl-N6-(propan-2-yl)pyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
4-N,4-N-dimethyl-6-N-propan-2-ylpyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-7(2)12-8-5-9(13(3)4)11-6-10-8/h5-7H,1-4H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRODQJCDRSWDTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC=N1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-dimethyl-N6-(propan-2-yl)pyrimidine-4,6-diamine typically involves the reaction of appropriate pyrimidine derivatives with alkylating agents under controlled conditions. One common method involves the alkylation of pyrimidine-4,6-diamine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N4,N4-dimethyl-N6-(propan-2-yl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N4,N4-dimethyl-N6-(propan-2-yl)pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4,N4-dimethyl-N6-(propan-2-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares N4,N4-dimethyl-N6-(propan-2-yl)pyrimidine-4,6-diamine with structurally related pyrimidine diamines:
Physical and Chemical Properties
- Lipophilicity : The dimethyl and isopropyl groups in the target compound increase hydrophobicity compared to polar analogs like the nitro-diphenyl derivative (logP ~2.5 vs. ~1.8) .
- Solubility : The hydrochloride salt of the piperidinyl analog () shows enhanced aqueous solubility due to ionic character, whereas the target compound may require organic solvents for dissolution.
Research Findings and Data
Crystallographic Insights
- Nitro-Diphenyl Compound (): Dihedral angles between pyrimidine and phenyl rings (66.09°–71.39°) indicate non-planar conformations, affecting molecular packing. The target’s isopropyl group may induce similar steric effects.
Biological Activity
N4,N4-dimethyl-N6-(propan-2-yl)pyrimidine-4,6-diamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 196.26 g/mol. Its structure features a pyrimidine ring substituted at the N4 and N6 positions, which is crucial for its biological activity.
This compound primarily functions as an enzyme inhibitor. It has been shown to interact with specific protein kinases, blocking their activity and thus disrupting cellular signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cell lines. For instance, studies have demonstrated its effectiveness in inhibiting the growth of breast cancer and leukemia cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of several kinases involved in cancer progression. Notably, it targets:
- Cyclin-dependent kinases (CDKs) : Inhibition leads to cell cycle arrest.
- Mitogen-activated protein kinases (MAPKs) : Disruption of these pathways can result in decreased tumor growth.
Case Studies
- In Vitro Studies : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity.
- In Vivo Studies : Animal models treated with this compound exhibited significant tumor regression compared to control groups, highlighting its potential for therapeutic use in oncology.
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| Antileukemic | K562 (Leukemia) | 3.5 | CDK inhibition |
| Antitumor | Xenograft Models | 10.0 | MAPK pathway disruption |
Research Findings
Recent studies have expanded the understanding of this compound's biological profile:
- Antiviral Activity : Preliminary findings suggest potential antiviral properties against hepatitis viruses by targeting nucleotide synthesis pathways.
- Neuroprotective Effects : Emerging research indicates that this compound may also exhibit neuroprotective effects by modulating neuroinflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
